molecular formula C12H15NO3 B6284903 benzyl N-(3-oxobutan-2-yl)carbamate CAS No. 1330755-48-0

benzyl N-(3-oxobutan-2-yl)carbamate

Cat. No.: B6284903
CAS No.: 1330755-48-0
M. Wt: 221.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl N-(3-oxobutan-2-yl)carbamate is a chemical compound with the molecular formula C12H15NO3 and a molecular weight of 221.26 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-(3-oxobutan-2-yl)carbamate typically involves the reaction of benzyl chloroformate with 3-oxobutan-2-amine under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product with high purity .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent product quality and high yield. The reaction conditions are optimized to minimize by-products and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(3-oxobutan-2-yl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Benzyl N-(3-oxobutan-2-yl)carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl N-(3-oxobutan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct reactivity and properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

1330755-48-0

Molecular Formula

C12H15NO3

Molecular Weight

221.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.